molecular formula C8H5ClF3NO B1352599 N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride CAS No. 74467-05-3

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride

Cat. No.: B1352599
CAS No.: 74467-05-3
M. Wt: 223.58 g/mol
InChI Key: YALQVNZAQRGNQE-NTUHNPAUSA-N
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Description

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzimidoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidoyl compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable for producing derivatives with specific properties.

Reactions and Mechanisms
The compound can undergo several types of reactions, including:

  • Nucleophilic Substitution : The chloride group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation and Reduction : It can be oxidized to form oxides or reduced to yield different reduced forms using common reagents like potassium permanganate or lithium aluminum hydride.

Biological Applications

Antiviral and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antiviral and anticancer effects. Studies have explored its interaction with specific molecular targets, suggesting mechanisms that may inhibit viral replication or cancer cell proliferation .

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, derivatives of the compound have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases .

Medicinal Chemistry

Drug Development Potential
Due to its unique chemical structure, this compound is being explored for drug development. Its efficacy as a scaffold for designing new pharmacological agents is under investigation, particularly in creating compounds with enhanced biological activity against resistant strains of pathogens .

Case Studies in Drug Formulation
Several studies have documented the synthesis of new derivatives based on this compound, assessing their biological activity against various pathogens, including Mycobacterium tuberculosis. These studies highlight the potential of these derivatives as antimicrobial agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to participate in diverse chemical reactions allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride include:

  • N-Hydroxy-4-(trifluoromethyl)benzamide
  • N-Hydroxy-4-(trifluoromethyl)benzonitrile
  • N-Hydroxy-4-(trifluoromethyl)benzaldehyde

Uniqueness

What sets this compound apart is its combination of a trifluoromethyl group with a benzimidoyl chloride moiety. This unique structure imparts distinct reactivity and properties, making it particularly useful in specialized chemical reactions and research applications.

Biological Activity

N-Hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidoyl group with a trifluoromethyl substituent. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these biomolecules through several pathways:

  • Enzyme Inhibition : It has been reported that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .
  • Receptor Interaction : The compound may also act as an agonist or antagonist for specific receptors, influencing signaling pathways within cells .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity. The structure-activity relationship suggests that the trifluoromethyl group enhances its efficacy against pathogens.

Case Studies

  • Inhibition of Cholinesterases : A study evaluated the inhibition potential of several hydrazones related to this compound. The results indicated IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, demonstrating significant enzyme inhibition capabilities .
  • Cellular Assays : In a cellular model using HEK293 cells, compounds structurally related to this compound were screened for their agonist activity on TLR7 receptors. Some derivatives showed promising activity with EC50 values around 21.4 μM, indicating potential therapeutic applications in immune modulation .

Data Table: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialModerate to good activity
AChE InhibitionIC50 = 46.8 - 137.7 µM
BuChE InhibitionIC50 = 19.1 - 881.1 µM
TLR7 Agonist ActivityEC50 = 21.4 μM

Properties

CAS No.

74467-05-3

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

(1E)-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-1-3-6(4-2-5)8(10,11)12/h1-4,14H/b13-7+

InChI Key

YALQVNZAQRGNQE-NTUHNPAUSA-N

SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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